N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a tetrazole ring, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide under acidic conditions. The cyclopenta[b]thiophene moiety can be constructed via a cyclization reaction involving a suitable diene and a thioketone. The final step involves the coupling of the acetylphenyl group with the tetrazole and cyclopenta[b]thiophene intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other nitrogen-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic certain biological ligands, allowing the compound to bind to and modulate the activity of these targets. The acetylphenyl and cyclopenta[b]thiophene moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)acetamide: Similar structure but lacks the cyclopenta[b]thiophene moiety.
Di(1H-tetrazol-5-yl)methanone oxime: Contains a tetrazole ring but has different functional groups and overall structure.
Uniqueness
N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N5O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H15N5O2S/c1-10(23)11-4-2-5-12(8-11)19-16(24)15-13-6-3-7-14(13)25-17(15)22-9-18-20-21-22/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,24) |
InChI Key |
LMPNLRBRQXDNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
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